molecular formula C5H9O8P-2 B1261864 D-ribulose 1-phosphate(2-)

D-ribulose 1-phosphate(2-)

Cat. No. B1261864
M. Wt: 228.09 g/mol
InChI Key: NBOCCPQHBPGYCX-NQXXGFSBSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-ribulose 1-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of D-ribulose 5-phosphate. Major structute at pH 7.3. It is a conjugate base of a D-ribulose 1-phosphate.

Scientific Research Applications

Enzymatic Synthesis and Isolation

D-ribulose 1-phosphate plays a role in enzymatic reactions and has been the subject of studies focusing on its synthesis and isolation. For instance, the enzymatic synthesis of D-[14C]ribulose 1,5-bisphosphate from D-[14C]glucose through coupled reactions catalyzed by various enzymes showcases its importance in biochemical pathways. This method has been shown to be a reliable way to synthesize D-ribulose 1,5-bisphosphate with high purity and specific radioactivity, indicating its potential for various research applications (G. Kuehn & T. Hsu, 1978).

Role in Carbon Assimilation and Photosynthesis

D-ribulose 1-phosphate is closely related to D-ribulose 1,5-bisphosphate, a crucial compound in photosynthesis and carbon fixation. Research on ribulose bisphosphate carboxylase/oxygenase from various sources, including blue-green algae, has shed light on the molecular weight, subunit composition, and catalytic properties of this enzyme. These studies contribute to our understanding of the enzyme's role in the carbon assimilation pathways, highlighting the importance of D-ribulose 1-phosphate and its derivatives in fundamental biological processes (R. Tabita, S. Stevens, & R. Quijano, 1974).

Inhibition Studies and Metabolic Regulation

Inhibition studies of D-ribulose 1,5-bisphosphate carboxylase by compounds like pyridoxal 5'-phosphate have provided insights into the enzyme's regulatory mechanisms and its interaction with D-ribulose 1-phosphate derivatives. Such research helps in understanding the metabolic regulation of photosynthesis and the potential for manipulating these pathways for improved efficiency (W. Whitman & F. Tabita, 1976).

Methodological Advances in Enzyme Assays

The development of non-radioactive microplate-based assays for measuring the activity of ribulose-1,5-bisphosphate carboxylase/oxygenase represents a methodological advance in studying enzymes related to D-ribulose 1-phosphate. These assays offer high sensitivity and convenience, facilitating the analysis of enzyme activity in various plant species and under different conditions, thus expanding the research applications for D-ribulose 1-phosphate and its related compounds (Ronan Sulpice et al., 2007).

Metabolic Pathways and Enzyme Characterization

Studies on enzymes like D-ribulose-5-phosphate 3-epimerase from sources such as calf liver have contributed to our knowledge of the metabolic pathways involving D-ribulose 1-phosphate. The purification, properties, and enzymatic activity of such enzymes are crucial for understanding their roles in metabolic pathways, offering potential applications in biotechnology and pharmaceuticals (T. Wood, 1979).

properties

Product Name

D-ribulose 1-phosphate(2-)

Molecular Formula

C5H9O8P-2

Molecular Weight

228.09 g/mol

IUPAC Name

[(3R,4R)-3,4,5-trihydroxy-2-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/p-2/t3-,5-/m1/s1

InChI Key

NBOCCPQHBPGYCX-NQXXGFSBSA-L

Isomeric SMILES

C([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O

Canonical SMILES

C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-ribulose 1-phosphate(2-)
Reactant of Route 2
D-ribulose 1-phosphate(2-)
Reactant of Route 3
D-ribulose 1-phosphate(2-)
Reactant of Route 4
D-ribulose 1-phosphate(2-)
Reactant of Route 5
D-ribulose 1-phosphate(2-)
Reactant of Route 6
D-ribulose 1-phosphate(2-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.